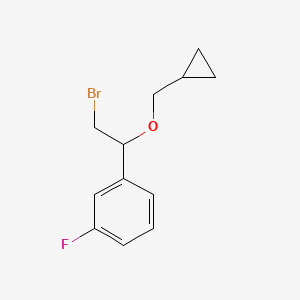
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure includes an amino group, a methyl group, and an o-tolyl group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide can be achieved through several methods. One common approach involves the reductive amination of a suitable ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the ketone and amine being mixed in a solvent like methanol or ethanol, followed by the addition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkyl groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amides, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific functional properties.
作用機序
The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of an o-tolyl group.
(2r)-2-Amino-3-methyl-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
(2r)-2-Amino-3-methyl-N-(1-(m-tolyl)ethyl)butanamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
(2R)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17)/t11?,13-/m1/s1 |
InChIキー |
UAMGTTUCOPONDS-GLGOKHISSA-N |
異性体SMILES |
CC1=CC=CC=C1C(C)NC(=O)[C@@H](C(C)C)N |
正規SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

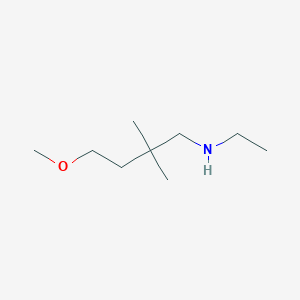


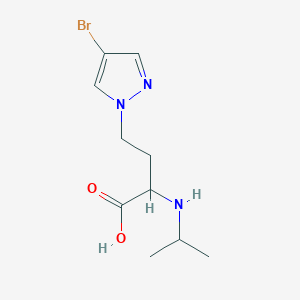
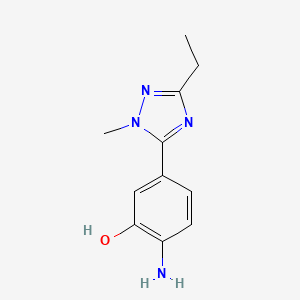

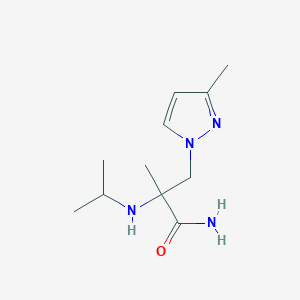


![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
